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For Researchers, Scientists, and Drug Development Professionals

Abstract
Dasatinib, a potent second-generation tyrosine kinase inhibitor, undergoes extensive

metabolism, giving rise to several metabolites. Among these, Dasatinib N-oxide (M5) is

formed through the oxidation of the piperazine ring. This technical guide provides a

comprehensive overview of the chemical properties of Dasatinib N-oxide, including its

synthesis, physicochemical characteristics, and analytical methodologies for its

characterization. Furthermore, this document explores its metabolic formation and touches

upon its known pharmacological activity in relation to the parent compound, Dasatinib. The

information presented herein is intended to serve as a valuable resource for researchers and

professionals involved in drug development and metabolism studies.

Introduction
Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid

leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+

ALL). Its mechanism of action involves the inhibition of key signaling proteins, including BCR-

ABL and Src family kinases. The metabolic fate of Dasatinib is a critical aspect of its overall

pharmacological profile. Dasatinib is primarily metabolized in the liver, leading to the formation

of several metabolites, including hydroxylated products, an N-dealkylated metabolite, and

Dasatinib N-oxide.[1][2] Dasatinib N-oxide, also referred to as the M5 metabolite, is

generated through the oxidation of a nitrogen atom on the piperazine ring.[1] Understanding
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the chemical properties of this metabolite is essential for a complete assessment of Dasatinib's

disposition, potential for drug-drug interactions, and overall therapeutic window.

Physicochemical Properties
Dasatinib N-oxide is a pale yellow to off-white solid.[3][4] A summary of its key

physicochemical properties is presented in Table 1.

Property Value Reference(s)

Molecular Formula C22H26ClN7O3S [5][6]

Molecular Weight 504.00 g/mol [7]

Appearance Pale Yellow Solid [4]

Melting Point 193-195 °C [2][5]

Predicted pKa 10.93 ± 0.70 [2]

Solubility

Acetonitrile Slightly Soluble [4]

DMSO Soluble (8.33 mg/mL) [4][8]

Methanol Slightly Soluble [4]

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 0.83 mg/mL [8]

Storage -20°C [2]

Synthesis and Formation
Metabolic Formation
Dasatinib N-oxide is a product of phase I metabolism of Dasatinib. The formation of the N-

oxide on the piperazine ring is primarily catalyzed by flavin-containing monooxygenase 3

(FMO3).[9] Various cytochrome P450 (CYP) enzymes are also capable of this reaction.[1]
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Figure 1: Metabolic conversion of Dasatinib to Dasatinib N-oxide.

Chemical Synthesis
While detailed protocols for the direct synthesis of Dasatinib N-oxide are not readily available

in the public domain, it can be conceptually synthesized by the controlled oxidation of

Dasatinib. The piperazine ring of Dasatinib is susceptible to oxidation, which can lead to the

formation of the N-oxide impurity during manufacturing and storage.[3][10] A general approach

would involve reacting Dasatinib with a suitable oxidizing agent, such as hydrogen peroxide or

a peroxy acid, under controlled conditions to favor the formation of the N-oxide at the desired

nitrogen of the piperazine moiety.

Experimental Protocols
Analytical Characterization: LC-MS/MS
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method for the simultaneous quantification of Dasatinib and its metabolites, including

Dasatinib N-oxide, in biological matrices.

Sample Preparation (Protein Precipitation):[11]

To 200 µL of human plasma, add a suitable internal standard (e.g., Dasatinib-d8).

Add a protein precipitation agent, such as methanol containing 0.1% formic acid.

Vortex the mixture to ensure complete protein precipitation.

Centrifuge the sample to pellet the precipitated proteins.

Inject a portion of the supernatant into the LC-MS/MS system.

Chromatographic Separation:[1]

Column: A reverse-phase column, such as a Luna phenyl-hexyl analytical column, is typically

used.

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g.,

ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: A typical flow rate is around 0.5 mL/min.

Mass Spectrometric Detection:[11]

Ionization: Positive ion electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring

specific precursor-to-product ion transitions for Dasatinib N-oxide and its internal standard.
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Figure 2: Experimental workflow for LC-MS/MS analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1669835?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacological Activity and Signaling Pathways
The pharmacological activity of Dasatinib N-oxide has been a subject of interest. While some

reports classify it as a minor metabolite, others suggest it is pharmacologically active.[8] One

study indicated that Dasatinib N-oxide (M5) is more than 10 times less potent than the parent

compound, Dasatinib.[6] In contrast, the N-dealkylated metabolite (M4) exhibits antiproliferative

activity similar to Dasatinib.[9] Given its lower potency and systemic exposure, Dasatinib N-
oxide is not expected to contribute significantly to the overall in vivo activity of Dasatinib.[12]

Dasatinib primarily exerts its therapeutic effect by inhibiting the BCR-ABL and Src family kinase

signaling pathways. These pathways are crucial for the proliferation and survival of leukemia

cells. While the direct impact of Dasatinib N-oxide on these pathways has not been

extensively characterized, its reduced potency suggests a diminished inhibitory effect on these

critical kinases compared to the parent drug.
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Figure 3: Simplified Dasatinib signaling pathway inhibition.

Conclusion
Dasatinib N-oxide is a recognized metabolite of Dasatinib, formed through the oxidation of the

piperazine ring, primarily by FMO3. This technical guide has summarized its key chemical

properties, including its physicochemical characteristics and methods for its analytical

determination. While it is considered a pharmacologically active metabolite, current evidence

suggests that its potency is significantly lower than that of the parent compound, and therefore,
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it is unlikely to play a major role in the overall clinical efficacy of Dasatinib. Further research to

fully elucidate the specific biological activities and potential off-target effects of Dasatinib N-
oxide may provide a more complete understanding of the disposition and safety profile of

Dasatinib. The information and protocols provided herein serve as a foundational resource for

researchers in the fields of drug metabolism, pharmacology, and analytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Chemical Properties of
Dasatinib N-oxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669835#chemical-properties-of-dasatinib-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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